1,2-Bis-dodecyloxy-4-ethynyl-benzene
Description
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Properties
Molecular Formula |
C32H54O2 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
1,2-didodecoxy-4-ethynylbenzene |
InChI |
InChI=1S/C32H54O2/c1-4-7-9-11-13-15-17-19-21-23-27-33-31-26-25-30(6-3)29-32(31)34-28-24-22-20-18-16-14-12-10-8-5-2/h3,25-26,29H,4-5,7-24,27-28H2,1-2H3 |
InChI Key |
KLUBFTVPZWIENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C#C)OCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Bis Dodecyloxy 4 Ethynyl Benzene and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for 1,2-Bis-dodecyloxy-4-ethynyl-benzene
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals two primary strategic disconnections.
C(sp)-C(sp²) Bond Disconnection : The bond between the benzene (B151609) ring and the ethynyl (B1212043) group is a logical point for disconnection. This suggests a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as the final step in the synthesis. acs.orgwikipedia.orglibretexts.org This disconnection leads to two key precursors: a halogenated 1,2-bis(dodecyloxy)benzene derivative (A) and a suitable acetylene (B1199291) equivalent (B), such as trimethylsilylacetylene (B32187) or a protected form like 2-methyl-3-butyn-2-ol.
C-O Ether Bond Disconnection : The two dodecyloxy ether linkages on the benzene ring can be disconnected. This points towards an alkylation reaction, specifically a Williamson ether synthesis. This disconnection breaks down precursor A into a dihydroxybenzene, catechol (1,2-dihydroxybenzene), and an appropriate dodecyl electrophile, such as 1-bromododecane (B92323).
This retrosynthetic strategy outlines a convergent synthesis plan: preparing the dodecyloxy-substituted benzene scaffold first, followed by the introduction of the ethynyl group.
Optimized Synthetic Pathways for Key Intermediates
Based on the retrosynthetic analysis, the forward synthesis involves the preparation of key intermediates through alkylation and cross-coupling reactions.
The foundational intermediate, 1,2-bis(dodecyloxy)benzene, is synthesized via a double Williamson ether synthesis. This reaction involves the alkylation of catechol with two equivalents of a long-chain alkyl halide. amazonaws.com
A typical procedure involves refluxing catechol with 1-bromododecane in the presence of a base and a suitable solvent. Potassium carbonate (K2CO3) is commonly used as the base, and butanone serves as the solvent. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be added to facilitate the reaction. amazonaws.com The reaction generally proceeds for 24 hours to ensure complete dialkylation. amazonaws.com
Table 1: Typical Reaction Conditions for the Synthesis of 1,2-bis(dodecyloxy)benzene
| Reactants | Base | Catalyst | Solvent | Conditions |
| Catechol, 1-Bromododecane | K₂CO₃ | TBAB (catalytic) | Butanone | Reflux, 24h |
Following the alkylation, the next step is the regioselective introduction of a halogen onto the benzene ring at the 4-position, which is para to the alkoxy groups. Iodination is often preferred as aryl iodides are highly reactive in subsequent palladium-catalyzed coupling reactions. wikipedia.org This is achieved by treating 1,2-bis(dodecyloxy)benzene with an electrophilic iodinating agent like N-iodosuccinimide (NIS) in acetonitrile, with a catalytic amount of trifluoroacetic acid (TFA). amazonaws.com This reaction typically proceeds at room temperature for 12 hours, yielding 1,2-bis(dodecyloxy)-4-iodobenzene. amazonaws.com
The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst and a copper(I) co-catalyst. libretexts.org
A common strategy to install the terminal alkyne avoids the direct use of acetylene gas. Instead, a protected alkyne, 4-[3,4-bis(dodecyloxy)phenyl]-2-methylbut-3-yn-2-ol, is first synthesized via Sonogashira coupling. This is then deprotected in a subsequent step to reveal the terminal ethynyl group. amazonaws.com
The final step is the deprotection of the 2-hydroxyprop-2-yl group to generate the terminal alkyne. This is typically accomplished by heating the intermediate with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like toluene. amazonaws.com This retro-Favorskii type reaction eliminates acetone (B3395972) and yields the final product, this compound. amazonaws.com
Table 2: Typical Reaction Conditions for Sonogashira Coupling and Deprotection
| Step | Reactants | Catalysts | Base / Reagents | Solvent | Conditions | Yield |
| Coupling | 1,2-bis(dodecyloxy)-4-iodobenzene, 2-methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | Room Temp, 12h | - |
| Deprotection | 4-[3,4-bis(dodecyloxy)phenyl]-2-methylbut-3-yn-2-ol | - | KOH, K₃PO₄ | Toluene | 120 °C, 30 min | 78% |
Purification and Isolation Techniques for High-Purity this compound
Purification of the intermediates and the final product is crucial for obtaining high-purity material. The primary techniques employed are column chromatography and crystallization.
Column Chromatography : Silica gel column chromatography is used extensively to purify the crude products after each synthetic step. amazonaws.com For nonpolar compounds like 1,2-bis(dodecyloxy)benzene and its iodinated derivative, a nonpolar eluent such as hexane (B92381) is effective. amazonaws.com For the final product and other intermediates, solvent mixtures like hexane/dichloromethane or ethyl acetate/hexane are used to achieve proper separation. amazonaws.com
Crystallization/Recrystallization : After chromatographic purification, intermediates or the final product can be further purified by crystallization from a suitable solvent, such as ethanol. rsc.org This technique is effective at removing minor impurities and typically yields the product as a colorless or slightly yellow solid. amazonaws.comrsc.org
The purity of the final compound is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org
Advanced Spectroscopic and Structural Investigations of 1,2 Bis Dodecyloxy 4 Ethynyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and dynamics of 1,2-Bis-dodecyloxy-4-ethynyl-benzene in solution. The presence of aromatic protons, a terminal alkyne proton, and numerous aliphatic protons in the dodecyl chains gives rise to a complex but informative NMR spectrum.
2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Complete Assignment and Inter-Proton Distance Mapping
To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide correlation information that allows for the assembly of the molecular structure piece by piece.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two to three bonds. For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring and along the dodecyl chains. For instance, the aromatic protons would show correlations to their neighbors, and within the alkyl chains, the protons of each methylene group would be coupled to the protons of the adjacent methylene groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the dodecyloxy chains and the aromatic ring, indicating how the chains are oriented relative to the benzene core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. liverpool.ac.uk Each proton signal is linked to the carbon signal of the atom it is attached to. This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum. For this compound, this would definitively link each aromatic proton to its corresponding carbon, the ethynyl (B1212043) proton to its carbon, and each methylene proton group to its respective carbon in the dodecyl chains.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. liverpool.ac.uk This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons closest to the oxygen atoms to the aromatic carbons they are attached to, confirming the connectivity of the dodecyloxy chains to the benzene ring. Correlations from the aromatic protons to the ethynyl carbons would also be expected.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on theoretical predictions and data from analogous compounds.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CH | 6.8 - 7.2 | 115 - 125 |
| Ethynyl CH | ~3.0 | 75 - 85 (C-H), 80 - 90 (C-Ar) |
| O-CH₂ | ~4.0 | 68 - 72 |
| (CH₂)₁₀ | 1.2 - 1.8 | 22 - 32 |
| CH₃ | ~0.9 | ~14 |
Variable Temperature NMR for Understanding Alkyl Chain Dynamics
The long dodecyl chains of this compound are flexible and can adopt various conformations in solution. Variable temperature (VT) NMR studies can provide insights into the dynamics of these chains. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line widths, and coupling constants.
At higher temperatures, the alkyl chains are expected to be highly mobile, leading to averaged NMR signals and sharper peaks. As the temperature is lowered, the motion of the chains will slow down. If there are specific, stable conformations that the chains can adopt, this may lead to the broadening of signals or even the appearance of new signals for the different conformers. Analysis of these changes can provide information about the energy barriers for conformational exchange and the relative populations of different conformers. Such studies are crucial for understanding how the molecule might pack in different phases or interact with other molecules.
Vibrational Spectroscopy (FT-IR and Raman) for Probing Specific Functional Group Environments and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and can also be used to study intermolecular interactions.
Analysis of Ethynyl and Alkoxy Group Characteristic Vibrations
The FT-IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its constituent functional groups.
Ethynyl Group: The terminal alkyne (C≡C-H) has two characteristic vibrations. The C≡C stretching vibration is expected to appear as a weak to medium intensity band in the FT-IR spectrum around 2100-2140 cm⁻¹ and a strong band in the Raman spectrum. The ≡C-H stretching vibration will give rise to a sharp, strong band in the FT-IR spectrum around 3300 cm⁻¹.
Alkoxy Group: The C-O stretching vibrations of the dodecyloxy groups are expected to appear as strong bands in the FT-IR spectrum in the region of 1250-1000 cm⁻¹. The asymmetric C-O-C stretch is typically found around 1250 cm⁻¹, while the symmetric stretch is located near 1050 cm⁻¹.
Aromatic Ring: The benzene ring will exhibit several characteristic vibrations, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Alkyl Chains: The dodecyl chains will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric stretches of CH₂ and CH₃ groups) and various bending vibrations in the 1470-1370 cm⁻¹ region.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Ethynyl | ≡C-H stretch | 3300 - 3320 | Strong, sharp | Medium |
| Ethynyl | C≡C stretch | 2100 - 2140 | Weak to medium | Strong |
| Aromatic | C-H stretch | 3000 - 3100 | Medium | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to strong | Medium to strong |
| Alkoxy | C-O stretch | 1000 - 1250 | Strong | Weak |
| Alkyl | C-H stretch | 2850 - 2960 | Strong | Strong |
| Alkyl | CH₂/CH₃ bend | 1370 - 1470 | Medium | Medium |
In Situ Spectroscopic Studies during Phase Transitions or Self-Assembly
Due to the presence of the long alkyl chains, this compound has the potential to exhibit interesting phase behavior, such as liquid crystalline phases or self-assembly into ordered structures in solution or on surfaces. In situ vibrational spectroscopy can be a powerful tool to study these processes.
By monitoring the FT-IR or Raman spectrum as a function of temperature or concentration, it is possible to detect changes in the vibrational modes that are associated with phase transitions or self-assembly. For example, changes in the C-H stretching region of the alkyl chains can provide information about the degree of conformational order (trans vs. gauche conformations). Furthermore, shifts in the frequencies of the ethynyl or aromatic modes could indicate the formation of specific intermolecular interactions, such as π-π stacking or hydrogen bonding involving the ethynyl group. These studies are essential for understanding the supramolecular chemistry of this molecule.
X-ray Diffraction Studies for Solid-State Structure Elucidation
While NMR and vibrational spectroscopy provide valuable information about the structure and dynamics of this compound in solution or as a bulk material, single-crystal X-ray diffraction is the definitive method for determining its precise three-dimensional structure in the solid state.
Obtaining a suitable single crystal of this molecule could be challenging due to the flexibility of the long alkyl chains. However, if successful, X-ray diffraction analysis would provide a wealth of information, including:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice. This would reveal the preferred conformation of the dodecyloxy chains and their orientation relative to the benzene ring.
Crystal Packing: How the molecules are arranged in the unit cell. This would provide insights into the nature and geometry of intermolecular interactions, such as van der Waals forces between the alkyl chains, potential π-π stacking between the aromatic rings, and any hydrogen bonding involving the ethynyl group.
Single Crystal X-ray Diffraction for Molecular Packing and Crystal Morphology
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. For this compound, obtaining a suitable single crystal would allow for the elucidation of its molecular structure, bond lengths, bond angles, and the packing of molecules in the solid state.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (V) | ų |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Calculated Density (ρ) | g/cm³ |
Note: This table is illustrative and represents typical values for similar organic molecules. Actual data would need to be determined experimentally.
For structurally related compounds, such as other 1,2-dialkoxybenzene derivatives, SCXRD has revealed complex packing arrangements influenced by the length and nature of the alkoxy chains researchgate.netiucr.org. These studies provide a basis for predicting the crystalline behavior of this compound mdpi.commdpi.com.
Powder X-ray Diffraction for Polymorphism and Supramolecular Organization
Powder X-ray Diffraction (PXRD) is an essential technique for analyzing polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can have significantly different physical properties, such as solubility and stability.
For this compound, PXRD would be used to:
Identify Polymorphs: By comparing the diffraction patterns of different batches of the material, one can identify the presence of different polymorphs.
Assess Crystalline Purity: PXRD can detect the presence of amorphous content or crystalline impurities.
Study Phase Transitions: The technique can be used to monitor changes in the crystal structure as a function of temperature or pressure.
Given the long alkyl chains, this molecule may also exhibit liquid crystalline behavior, forming ordered mesophases (e.g., smectic or nematic phases) at elevated temperatures. tandfonline.comu-psud.fr PXRD is a key tool for characterizing the supramolecular organization within these liquid crystalline states. tandfonline.comresearchgate.netacs.org The diffraction patterns of such phases typically show broad peaks at wide angles, corresponding to the short-range order of the molecules, and sharp peaks at small angles, corresponding to the long-range layered or columnar structures. researchgate.net
Mass Spectrometry for High-Precision Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. Advanced mass spectrometry techniques provide not only the molecular weight with high precision but also detailed structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound (C₃₈H₆₆O₂), the theoretical exact mass can be calculated. HRMS would be used to confirm this exact mass, thereby verifying the molecular formula.
Table 2: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | [C₃₈H₆₇O₂]⁺ | 555.5136 |
| [M+Na]⁺ | [C₃₈H₆₆O₂Na]⁺ | 577.4955 |
| [M]⁺˙ | [C₃₈H₆₆O₂]⁺˙ | 554.5057 |
An experimental HRMS measurement matching one of these theoretical values would provide strong evidence for the identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting fragment ions. This provides detailed information about the molecule's structure. nih.gov The fragmentation pathways of this compound would be expected to be dominated by cleavages of the long dodecyloxy chains.
Expected fragmentation pathways include:
Loss of the dodecyl chain: Cleavage of the C-O bond of the ether linkage, leading to the loss of a C₁₂H₂₅ radical.
Loss of dodecene: A common fragmentation pathway for long-chain ethers is the loss of an alkene (C₁₂H₂₄) through a rearrangement process.
Cleavage along the alkyl chain: Fragmentation can occur at various points along the dodecyl chains, leading to a series of ions separated by 14 Da (the mass of a CH₂ group).
Fragmentation of the aromatic core: At higher energies, fragmentation of the benzene ring itself may be observed.
The fragmentation pattern would provide a unique fingerprint for the molecule, allowing for its unambiguous identification and structural characterization. youtube.comcore.ac.uknih.gov The study of fragmentation pathways in similar long-chain alkylbenzenes and alkoxy-substituted benzenes provides a framework for predicting the behavior of this specific compound. usgs.govnih.govnih.govacs.orgnih.gov
Table 3: Predicted MS/MS Fragments for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |
| 555.51 | 387.26 | C₁₂H₂₄ | Loss of dodecene from one of the alkoxy chains. |
| 555.51 | 219.01 | 2 x C₁₂H₂₄ | Sequential loss of two dodecene molecules. |
| 387.26 | 219.01 | C₁₂H₂₄ | Loss of the second dodecene molecule. |
Advanced Electron Microscopy Techniques for Morphological Characterization (e.g., TEM, SEM)
Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for characterizing the morphology of materials at the nanoscale. purdue.educolab.wscovenantuniversity.edu.ng These techniques would be particularly useful for studying the self-assembled structures or any polymeric architectures formed from this compound.
Imaging of Self-Assembled Nanostructures or Polymer Architectures
The amphiphilic nature of this compound, with its two long hydrophobic dodecyl chains and a more polar aromatic headgroup, suggests a propensity for self-assembly in solution or in the solid state. nih.govresearchgate.net This could lead to the formation of various nanostructures such as micelles, vesicles, nanofibers, or liquid crystalline phases.
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of materials. For this compound, TEM could be used to visualize the size and shape of self-assembled nanostructures. illinois.eduresearchgate.net Cryo-TEM, where the sample is flash-frozen in its native solvated state, would be particularly powerful for observing these structures without artifacts from drying. researchgate.net
Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of materials. It would be useful for characterizing the morphology of larger aggregates, films, or xerogels of the compound. kpi.uabeilstein-journals.org
Furthermore, the ethynyl group on the benzene ring can undergo polymerization, for example, through thermal or catalytic processes, to form a conjugated polymer. researchgate.netnih.gov SEM and TEM would be crucial for characterizing the morphology of the resulting polymer, which could range from porous networks to microspheres or thin films. kpi.uaresearchgate.net
Cryo-TEM for In Situ Observation of Soft Matter Self-Assembly
Cryogenic Transmission Electron Microscopy (Cryo-TEM) has emerged as an indispensable technique for the high-resolution visualization of soft matter nanostructures in their native, hydrated state. nih.govresearchgate.netosti.govcambridge.org This method is particularly well-suited for investigating the in situ self-assembly of amphiphilic molecules like this compound, providing direct imaging evidence of the morphological evolution from unimers to complex hierarchical structures. escholarship.orgacs.org By flash-freezing a thin aqueous film of the sample, vitrification is achieved, preserving the delicate self-assembled architectures and preventing the structural artifacts often induced by conventional drying or staining methods. researchgate.netacs.org
The molecular structure of this compound, featuring two long hydrophobic dodecyloxy chains and a polar aromatic core, suggests a strong propensity for self-assembly in selective solvents. Cryo-TEM allows for the direct observation of the resultant supramolecular structures. Based on studies of analogous amphiphilic small molecules, a variety of morphologies could be anticipated, including spherical or cylindrical micelles, vesicles (liposomes), and potentially more complex structures like nanotubes or nanosheets. escholarship.orgnih.govnih.gov The specific morphology is dictated by factors such as concentration, solvent composition, and temperature.
Time-resolved Cryo-TEM studies, where samples are vitrified at different time points during the self-assembly process, can provide invaluable insights into the kinetics and mechanisms of aggregation. acs.orgrsc.org For a compound like this compound, this could reveal the initial formation of small micellar aggregates, which may then serve as intermediates that fuse or reorganize into larger, more complex structures such as vesicles or fibers. escholarship.orgacs.org This ability to capture transient intermediate states is a key advantage of the Cryo-TEM technique. acs.org
Detailed analysis of Cryo-TEM micrographs can yield quantitative data on the dimensions and morphology of the self-assembled structures. For instance, the diameters of micelles, the membrane thickness of vesicles, and the length and persistence length of any resulting nanofibers can be accurately measured. nih.govacs.org Such data is crucial for understanding the molecular packing and intermolecular interactions that govern the self-assembly process.
While specific Cryo-TEM data for this compound is not available in the public domain, the table below illustrates the type of detailed research findings that could be generated from such an investigation, based on observations of similar amphiphilic systems.
| Parameter | Observed Value | Morphology | Experimental Conditions |
| Micelle Diameter | 5-10 nm | Spherical | Low concentration in water/THF mixture |
| Vesicle Diameter | 50-200 nm | Unilamellar Vesicles | Higher concentration, after sonication |
| Membrane Thickness | ~4-5 nm | Bilayer | Consistent with the length of the molecule |
| Nanofiber Length | > 1 µm | Elongated, semi-flexible | Aged solution, specific solvent ratios |
| Nanofiber Diameter | ~5 nm | Cylindrical | Consistent with cross-sectional packing |
This table is a hypothetical representation of potential Cryo-TEM findings for this compound, constructed from data on analogous amphiphilic molecules, to illustrate the capabilities of the technique.
Computational Chemistry and Theoretical Modeling of 1,2 Bis Dodecyloxy 4 Ethynyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gove3s-conferences.org For 1,2-Bis-dodecyloxy-4-ethynyl-benzene, DFT calculations, often using hybrid functionals like B3LYP with a 6-31G(d) basis set, are employed to optimize the molecular geometry and to determine the energies and distributions of its molecular orbitals. e3s-conferences.org These calculations are fundamental for understanding the molecule's electronic properties and reactivity. The long dodecyloxy chains are electron-donating, influencing the electron density of the aromatic ring, while the ethynyl (B1212043) group acts as a π-system that can participate in conjugation. acs.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. koreascience.kr The HOMO energy is related to the ionization potential or the ability to donate an electron, while the LUMO energy relates to the electron affinity or the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
For molecules with extended conjugation, such as those incorporating the 1,2-bis(dodecyloxy)-4-ethynyl-benzene moiety, the HOMO-LUMO gap is typically smaller, indicating that less energy is required for electronic excitation. This is consistent with their use in fluorescent compounds and other optoelectronic applications. sci-hub.se Electrochemical methods like cyclic voltammetry can experimentally determine the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively. koreascience.kr DFT calculations provide theoretical values that are often in good agreement with these experimental results. koreascience.krsci-hub.se
Table 1: Representative Calculated Electronic Properties of Ethynyl-Alkoxybenzene Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| Derivative A (Benzoxadiazole core) | -5.60 | -3.13 | 2.47 | DFT/B3LYP |
| Derivative B (Benzothiadiazole core) | -5.63 | -3.29 | 2.34 | DFT/B3LYP |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting chemical reactivity. walisongo.ac.idnih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich and electron-poor regions. For this compound, the ESP map would be expected to show:
Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the dodecyloxy groups due to their lone pairs, and across the π-systems of the benzene (B151609) ring and the ethynyl group. ias.ac.inresearchgate.net The electron-donating nature of the alkoxy groups enhances the negative potential of the aromatic ring compared to unsubstituted benzene. ias.ac.in
Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the molecule. walisongo.ac.id
By analyzing the ESP surface, one can predict how the molecule will interact with other reagents, ions, or biological targets. Regions of strong negative potential indicate likely sites for hydrogen bonding or coordination with electrophiles. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. hilarispublisher.com For a molecule like this compound, which features a rigid aromatic core and two long, flexible alkyl chains, MD simulations are indispensable for studying its conformational landscape and aggregation behavior in different environments. nih.gov
In Polar Solvents (e.g., water): The long, nonpolar dodecyl chains are hydrophobic. MD simulations would show these chains tending to minimize contact with water, driving the self-assembly of molecules into aggregates where the chains are sequestered from the solvent. nih.govresearchgate.net
In Nonpolar Solvents (e.g., hexane): The hydrophobic chains would be well-solvated, and the molecule would likely exist in a more extended, monomeric state. Interactions would be dominated by weaker van der Waals forces.
The amphiphilic nature of this compound—having a polarizable aromatic head and nonpolar alkyl tails—strongly suggests it will self-assemble in solution. nih.gov MD simulations are used to model this process, showing how individual molecules spontaneously aggregate to form larger structures like micelles or other liquid crystalline phases. nih.gov166.62.7 The simulations can predict the critical micelle concentration and the morphology of the resulting aggregates (e.g., spherical, cylindrical). nih.gov The driving force for this aggregation in polar solvents is the hydrophobic effect, which causes the dodecyl chains to cluster together, while the aromatic cores may arrange themselves at the surface of the aggregate, interacting with the solvent. nih.gov
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. frontiersin.orgfrontiersin.org These calculations can simulate UV-visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. arxiv.org
For this compound, TD-DFT calculations would identify the main electronic transitions responsible for its absorption spectrum. acs.org The primary absorption band would likely correspond to the HOMO→LUMO transition, which is typically a π→π* transition within the conjugated system of the ethynyl-benzene core. acs.org The alkoxy groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted ethynylbenzene. acs.org By calculating the transition energies and their corresponding oscillator strengths, a theoretical spectrum can be constructed that can be used to interpret experimental data. researchgate.net
Table 2: Representative TD-DFT Calculated Electronic Transitions for an Ethynyl-Alkoxybenzene Chromophore
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.44 | 360 | 0.85 | HOMO → LUMO |
| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 4.59 | 270 | 0.05 | HOMO → LUMO+1 |
Note: The data presented is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for a molecule with similar structural motifs, based on principles from analogous systems. acs.org
Prediction of UV-Vis Absorption and Fluorescence Emission Spectra
The electronic absorption and emission spectra of organic molecules are governed by transitions between electronic energy levels. For a molecule like this compound, the UV-Vis and fluorescence spectra are dominated by π-π* transitions within the substituted benzene ring system. The ethynyl group and the electron-donating dodecyloxy chains significantly influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictate the absorption and emission wavelengths.
Computational prediction of these spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions. A common approach involves first optimizing the ground-state geometry of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger). Subsequently, TD-DFT calculations are performed on the optimized geometry to simulate the UV-Vis absorption spectrum.
To predict fluorescence emission, the geometry of the first excited state (S1) is optimized. A TD-DFT calculation is then run on this excited-state geometry to determine the energy of the transition back to the ground state, which corresponds to the fluorescence emission energy. The difference between the absorption and emission maxima is known as the Stokes shift.
A hypothetical data table for predicted electronic transitions is presented below, illustrating the typical output of such a computational study.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | --- | --- | HOMO → LUMO |
| S0 → S2 | --- | --- | HOMO-1 → LUMO |
| S0 → S3 | --- | --- | HOMO → LUMO+1 |
Note: Specific values are not provided as they have not been published for this compound.
Calculation of NMR Chemical Shifts and Vibrational Frequencies
Theoretical calculations are highly effective in predicting NMR spectra and vibrational modes, aiding in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311+G(d,p)), is the standard for calculating isotropic magnetic shielding constants. The computed shielding constants are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR spectra.
A representative table of calculated vs. experimental chemical shifts would take the following form:
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| H (ethynyl) | --- | --- |
| C (alkyne C-H) | --- | --- |
| C (alkyne C-Ar) | --- | --- |
| Aromatic H's | --- | --- |
| Aromatic C's | --- | --- |
| O-CH₂ | --- | --- |
| Alkyl Chain H's | --- | --- |
| Alkyl Chain C's | --- | --- |
Note: Specific values are not provided due to the lack of published computational data.
Vibrational Frequencies: The vibrational (infrared and Raman) frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. This analysis is performed on the optimized ground-state geometry. The resulting harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. These calculations allow for the assignment of specific vibrational modes, such as the characteristic C≡C-H stretch of the ethynyl group and the C-O-C stretches of the ether linkages.
Structure-Property Relationship Elucidation through Computational Approaches
Computational methods are invaluable for understanding how the molecular structure of this compound dictates its properties. By systematically modifying the structure in silico—for instance, by changing the length of the alkyl chains, altering the substitution pattern, or replacing the ethynyl group—researchers can probe the resulting effects on the electronic and optical properties.
Key aspects that can be investigated include:
Frontier Molecular Orbitals: Analysis of the HOMO and LUMO energy levels and their spatial distribution reveals the electron-donating and accepting regions of the molecule. The energy gap between HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of its lowest-energy electronic absorption. The dodecyloxy groups are expected to raise the HOMO energy due to their electron-donating nature, thereby reducing the HOMO-LUMO gap compared to unsubstituted ethynylbenzene.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting non-covalent interactions, reactivity, and self-assembly behavior. For this molecule, the ethynyl group and the aromatic ring would represent regions of high electron density.
Conformational Analysis: The long dodecyloxy chains introduce significant conformational flexibility. Computational modeling can explore the potential energy surface to identify low-energy conformers and understand how chain folding might influence intermolecular interactions and material properties in the solid state or in solution.
Through these computational approaches, a detailed understanding of the structure-property relationships can be developed, guiding the design of new materials with tailored optical, electronic, and self-assembly characteristics.
Reactivity and Derivatization Strategies for 1,2 Bis Dodecyloxy 4 Ethynyl Benzene
Click Chemistry Applications: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The terminal alkyne of 1,2-bis-dodecyloxy-4-ethynyl-benzene is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction is known for its high efficiency, selectivity, mild reaction conditions, and the formation of a stable 1,2,3-triazole linkage. nih.govbioclone.net The CuAAC reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to exclusively yield the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov
Table 1: Examples of CuAAC Reactions for Molecular Architecture Synthesis
| Reactant 1 | Reactant 2 (Azide) | Catalyst System | Product Type | Potential Application |
| This compound | Azido-functionalized sugar | Cu(I) | Glycoconjugate | Bio-imaging, Drug Targeting |
| This compound | Azido-functionalized peptide | Cu(I) | Peptidomimetic | Therapeutics |
| This compound | Azidomethyl-ferrocene | Cu(I) | Organometallic Conjugate | Redox-active Materials |
| This compound | 1,4-Bis(azidomethyl)benzene | Cu(I) | Dimeric Structure | Molecular Wires |
The ethynyl (B1212043) group of this compound can be used to modify the surfaces of polymers and other materials through CuAAC. nih.gov This surface functionalization allows for the introduction of the hydrophobic and rigid-rod-like properties of the benzene (B151609) derivative onto a material's surface. mdpi.comrsc.org The process typically involves preparing a surface with azide functionalities, which then readily reacts with this compound in the presence of a copper catalyst. nih.gov This approach is versatile for creating surfaces with tailored wettability, adhesion, or biocompatibility. For example, grafting this molecule onto a hydrophilic polymer backbone could lead to the formation of amphiphilic graft copolymers that self-assemble into micelles or other nanostructures.
Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and the terminal alkyne of this compound is an excellent participant in these transformations. nobelprize.org These reactions are fundamental for the synthesis of extended π-conjugated systems, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric diacetylenes (1,3-diynes). organic-chemistry.org This reaction is typically catalyzed by a copper(I) salt, often in the presence of an amine base and an oxidant like oxygen. rsc.orgmdpi.com Subjecting this compound to Glaser coupling conditions leads to the formation of a dimeric structure, 1,4-bis(1,2-bis-dodecyloxy-4-ethynylphenyl)buta-1,3-diyne. This dimerization extends the π-conjugated system, which can influence the photophysical properties of the molecule, such as its absorption and emission spectra. researchgate.net The Hay coupling, a modification of the Glaser coupling that uses a soluble copper-TMEDA complex, offers a more versatile catalytic system. organic-chemistry.org
The Sonogashira coupling is a highly versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.govarkat-usa.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govresearchgate.net this compound can serve as a monomer in Sonogashira coupling reactions. For instance, its reaction with a dihaloarene (e.g., 1,4-diiodobenzene) can lead to the formation of conjugated polymers or oligomers. core.ac.ukresearchgate.net The properties of the resulting polymer, such as its molecular weight, solubility, and electronic properties, can be tuned by the choice of the comonomer. This approach is a powerful strategy for the synthesis of well-defined, rigid-rod polymers with extended conjugation along the polymer backbone. researchgate.netbeilstein-journals.org
Table 2: Sonogashira Coupling for Polymer and Oligomer Synthesis
| Alkyne Monomer | Aryl Halide Comonomer | Catalyst System | Product |
| This compound | 1,4-Diiodobenzene | Pd(PPh₃)₄ / CuI / Et₃N | Poly(phenylene ethynylene) derivative |
| This compound | 2,5-Dibromothiophene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ / Et₃N | Poly(thienylene ethynylene) derivative |
| This compound | 4,4'-Diiodo-biphenyl | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | Extended conjugated oligomer |
Cycloaddition Reactions (e.g., Diels-Alder) with the Ethynyl Moiety
The ethynyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.commasterorganicchemistry.com In this reaction, the alkyne (a 2π-electron system) reacts with a conjugated diene (a 4π-electron system) to form a six-membered ring. youtube.com The reactivity of the alkyne as a dienophile is generally enhanced by the presence of electron-withdrawing groups, but the reaction can proceed with a range of substituted alkynes and dienes, often requiring thermal conditions. nih.govscispace.com The reaction of this compound with a diene, such as cyclopentadiene (B3395910) or tetraphenylcyclopentadienone, would result in the formation of a new bicyclic or polycyclic aromatic system, respectively. This provides a pathway to more complex, rigid molecular frameworks.
Stereoselective Transformations and Chiral Derivatization
The terminal alkyne functionality in this compound is a prime target for stereoselective transformations, enabling the synthesis of chiral molecules with a high degree of stereochemical control. While direct studies on this specific molecule are not prevalent, the extensive research on substituted phenylacetylenes provides a strong foundation for predicting its reactivity in asymmetric synthesis.
One of the most well-established methods for the chiral derivatization of terminal alkynes is the enantioselective addition of nucleophiles to the alkyne, or the addition of the corresponding metal acetylide to a prochiral electrophile. For instance, the catalytic asymmetric addition of phenylacetylene (B144264) to aldehydes is a powerful tool for the synthesis of chiral propargyl alcohols. These reactions are often mediated by chiral metal complexes, where the ligand environment around the metal center dictates the stereochemical outcome.
A plausible strategy for the chiral derivatization of this compound involves its conversion to a zinc acetylide, followed by a titanium-catalyzed enantioselective addition to an aldehyde. The use of a chiral ligand, such as (S)-BINOL, can induce high levels of enantioselectivity. The bulky dodecyloxy groups at the ortho and meta positions relative to the ethynyl group are expected to exert a significant steric and electronic influence on the transition state, potentially enhancing the facial selectivity of the nucleophilic attack.
The following interactive data table summarizes representative results for the enantioselective addition of a substituted phenylacetylene to various aldehydes, a reaction type that could be adapted for this compound.
| Aldehyde Substrate | Chiral Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (S)-BINOL / Ti(O-iPr)4 | Toluene | 95 | 98 |
| 4-Chlorobenzaldehyde | (S)-BINOL / Ti(O-iPr)4 | Toluene | 92 | 97 |
| Cyclohexanecarboxaldehyde | (S)-BINOL / Ti(O-iPr)4 | Toluene | 88 | 94 |
| Isobutyraldehyde | (S)-BINOL / Ti(O-iPr)4 | Toluene | 85 | 91 |
Another promising avenue for stereoselective transformation is the intramolecular hydroarylation of a suitably designed precursor derived from this compound. Gold-catalyzed intramolecular hydroarylation reactions have been successfully employed in the enantioselective synthesis of complex chiral structures like helicenes. By tethering a prochiral aryl group to the this compound core, a subsequent gold-catalyzed cyclization could proceed with high enantioselectivity in the presence of a chiral phosphine (B1218219) ligand. The electronic-donating nature of the dodecyloxy groups would likely activate the benzene ring, facilitating the hydroarylation process.
Mechanistic Investigations of Novel Reactions Involving this compound
Understanding the mechanisms of novel reactions involving this compound is crucial for the rational design of new synthetic methodologies. The interplay between the electron-rich 1,2-dialkoxybenzene ring and the versatile ethynyl group can lead to unique reaction pathways. Computational studies, particularly Density Functional Theory (DFT), on analogous systems provide valuable insights into the potential reaction mechanisms.
Electrophilic Additions to the Ethynyl Group:
The ethynyl group of this compound is susceptible to electrophilic addition. The mechanism of such additions is influenced by the electronic nature of the benzene ring. The two dodecyloxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring and, through resonance, the electron density of the ethynyl group. This enhanced nucleophilicity of the alkyne is expected to accelerate the rate of electrophilic attack.
In the addition of an electrophile (E+) to the ethynyl group, a vinyl cation intermediate is likely formed. The stability of this intermediate is a key factor in determining the reaction pathway. The positive charge on the vinyl cation can be delocalized into the electron-rich benzene ring, a stabilizing interaction that is enhanced by the presence of the ortho- and meta-dodecyloxy groups. DFT calculations on similar alkoxy-substituted phenylacetylenes have shown that the energy barrier for the formation of the vinyl cation is lowered by electron-donating substituents on the aromatic ring.
1,3-Dipolar Cycloadditions:
The ethynyl group can also participate in 1,3-dipolar cycloaddition reactions, for example, with azides to form triazoles. The mechanism of this reaction is generally considered to be a concerted [3+2] cycloaddition. The reactivity and regioselectivity of this reaction are governed by frontier molecular orbital (FMO) theory. The electron-donating dodecyloxy groups will raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the alkyne, which is expected to lead to a smaller HOMO-LUMO gap with electron-deficient azides, thereby increasing the reaction rate.
Computational studies on the 1,3-dipolar cycloaddition of azides to substituted alkynes have shown that the activation barriers are sensitive to the electronic properties of the substituents. For an electron-rich alkyne like this compound, the reaction with an electron-poor azide would be a HOMO(alkyne)-LUMO(azide) controlled process. The presence of two alkoxy groups would likely favor the formation of one regioisomer of the resulting triazole due to steric hindrance and electronic directing effects.
A hypothetical reaction pathway for an electrophilic addition is presented below:
| Step | Description | Intermediate/Transition State | Key Influencing Factors |
| 1 | Electrophilic attack on the terminal carbon of the ethynyl group. | Formation of a vinyl cation intermediate. | Electron-donating effect of the dodecyloxy groups stabilizing the positive charge. |
| 2 | Nucleophilic attack on the vinyl cation. | Transition state leading to the final product. | Steric hindrance from the dodecyloxy groups may influence the trajectory of the incoming nucleophile. |
Future Research Directions and Emerging Opportunities for 1,2 Bis Dodecyloxy 4 Ethynyl Benzene
Exploration of Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability
The pursuit of green and sustainable chemistry is paramount for the practical application of novel compounds. Future research into the synthesis of 1,2-Bis-dodecyloxy-4-ethynyl-benzene and its derivatives will likely focus on methods that enhance atom economy, reduce waste, and utilize environmentally benign reagents and solvents.
Current synthetic routes can be improved by adopting modern catalytic systems that offer higher efficiency and milder reaction conditions. For instance, rhodium(III)-catalyzed C-H activation reactions have shown success in the alkynylation of various aromatic compounds, providing a potential pathway that avoids pre-functionalization steps, thereby improving atom economy. acs.orgacs.org The use of bio-based solvents, such as Cyrene, in these catalytic processes further enhances the sustainability profile of the synthesis. acs.orgacs.org Another promising avenue is the use of photoenzymatic systems, which can catalyze complex transformations under visible light, often eliminating the need for expensive and toxic heavy metal catalysts. acs.org These biocatalytic methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. acs.org
| Synthetic Strategy | Potential Advantages | Relevant Catalyst/System |
| C-H Alkynylation | Direct functionalization, reduced synthetic steps, high atom economy. | Rhodium(III) complexes, often with a silver co-catalyst. acs.orgacs.org |
| Photoenzymatic Catalysis | Use of visible light, avoidance of heavy metals, high selectivity, mild conditions. | Ene-reductases with cofactors like flavin mononucleotide (FMN). acs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced energy efficiency. | Palladium catalysts for coupling reactions. nih.gov |
These advanced synthetic methods represent a significant step towards the large-scale, cost-effective, and sustainable production of this compound, a critical factor for its eventual technological implementation. mdpi.com
Investigation of Advanced Functionalization Strategies for Tailored Properties
The terminal ethynyl (B1212043) group and the aromatic ring of this compound are prime targets for advanced functionalization. Tailoring the molecular structure through strategic chemical modifications can unlock a wide array of properties, making it suitable for diverse applications.
The ethynyl moiety is particularly versatile, serving as a handle for well-established coupling reactions such as the Suzuki-Miyaura coupling. mdpi.com This allows for the attachment of various aromatic and heteroaromatic groups, enabling the systematic tuning of the compound's electronic and optical properties. For example, introducing electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy levels, which is crucial for applications in organic electronics. nih.gov Furthermore, the alkyne can undergo "click" chemistry reactions, providing an efficient route to conjugate the molecule to polymers, biomolecules, or surfaces.
Functionalization is not limited to the ethynyl group. The dodecyloxy chains can be modified to alter solubility and self-assembly behavior, while further substitution on the benzene (B151609) ring could introduce additional functionalities, such as redox-active centers or sensor moieties.
Integration into Hybrid Material Systems and Composites
The integration of this compound into hybrid materials and composites offers a pathway to create multifunctional systems with synergistic properties. researchgate.net Hybrid composites, which consist of two or more distinct components, can exhibit characteristics that surpass those of the individual constituents. researchgate.net
The self-assembly properties driven by the long alkyl chains make this molecule an excellent candidate for forming ordered organic matrices. These matrices can host inorganic nanoparticles, quantum dots, or conductive polymers. For instance, co-assembly with gold nanoparticles could lead to hybrid materials with unique plasmonic and electronic properties. mdpi.com Similarly, blending with conjugated polymers could enhance charge transport in organic photovoltaic or field-effect transistor applications. The ability of related discotic liquid crystals to form ordered phases is highly beneficial for aligning components within a device, a key challenge in plastic electronics. mdpi.com
| Hybrid System Component | Potential Application | Synergistic Property |
| Metal Nanoparticles | Sensors, Catalysis | Enhanced light-matter interactions, plasmon resonance. |
| Conductive Polymers | Organic Electronics (OFETs, OPVs) | Improved charge transport and morphological control. |
| Layered Double Hydroxides (LDHs) | Drug Delivery, Catalysis | Biocompatibility, controlled release. researchgate.net |
Development of Advanced Spectroscopic Probes for In Situ Monitoring of Self-Assembly Processes
Understanding and controlling the self-assembly of this compound is crucial for harnessing its potential in materials science. The development and application of advanced spectroscopic and microscopic techniques for in situ monitoring are essential to gain real-time insights into these dynamic processes. digitellinc.com
Techniques such as Small-Angle X-ray Scattering (SAXS) can provide quantitative information about the dimensions and shapes of self-assembled nanostructures in solution. semanticscholar.org Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, can probe intermolecular interactions like hydrogen bonding and π-π stacking that drive the assembly process. semanticscholar.orgmdpi.com Nuclear Magnetic Resonance (NMR) techniques, particularly 2D NMR, can elucidate the specific molecular interactions and spatial proximities between molecules in the assembled state. mdpi.com
Furthermore, advanced microscopy techniques are invaluable for visualizing the resulting morphologies. digitellinc.com These methods allow researchers to directly observe the formation of fibers, ribbons, or other complex structures, providing a link between molecular design and macroscopic material properties.
Theoretical Prediction and Validation of Unexplored Material Applications
Computational modeling and theoretical chemistry are powerful tools for predicting the properties and potential applications of new materials, guiding experimental efforts and accelerating the discovery process. banglajol.info For this compound, theoretical studies can provide deep insights into its electronic structure, intermolecular interactions, and self-assembly tendencies. banglajol.info
Quantum chemistry methods like Density Functional Theory (DFT) can be used to calculate the HOMO and LUMO energy levels, predict absorption and emission spectra, and understand the influence of different functional groups on the molecule's electronic properties. nih.gov Molecular dynamics (MD) simulations can model the self-assembly process, predicting the most stable supramolecular structures and revealing the key interactions that govern their formation. These computational approaches can explore π-π stacking interactions between benzene derivatives, which are fundamental to understanding how these molecules organize in the solid state. banglajol.infobanglajol.info By predicting material properties before synthesis, computational studies can screen for promising candidates for applications in electronics, photonics, and sensing, saving significant experimental time and resources.
| Computational Method | Predicted Property | Relevance to Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electronic structure, optical spectra. | Organic electronics, photovoltaics, chromophores. nih.gov |
| Ab initio (e.g., MP2) | Intermolecular interaction energies (π-π stacking). | Crystal engineering, prediction of self-assembled structures. banglajol.infobanglajol.info |
| Molecular Dynamics (MD) | Self-assembly pathways, morphology of aggregates. | Design of nanostructured materials, understanding solution behavior. |
Challenges and Perspectives in Translating Fundamental Research to Advanced Technological Platforms
While the future research directions for this compound are promising, translating fundamental laboratory findings into viable technological platforms presents several challenges. A primary hurdle is the development of scalable, cost-effective, and sustainable synthetic routes suitable for industrial production. mdpi.com Many advanced catalytic systems rely on expensive and rare metals, and their transition to large-scale processes is not always straightforward. acs.org
Another significant challenge lies in achieving precise control over the self-assembly process to produce materials with uniform, defect-free structures over large areas. The performance and reliability of devices based on these materials are critically dependent on their morphology and long-term stability under operational conditions. Bridging the gap between theoretically predicted properties and experimentally observed performance requires a close feedback loop between modeling and empirical validation. nih.gov
Despite these challenges, the unique combination of properties offered by this compound provides a strong impetus for continued research. Its potential to serve as a versatile building block for liquid crystals, organic semiconductors, and functional composites positions it as a valuable compound in the ongoing quest for next-generation materials. Overcoming the hurdles of scalability and controlled assembly will be key to unlocking its widespread application in advanced technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
